molecular formula C21H23N3O4 B2860010 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 956147-28-7

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2860010
CAS No.: 956147-28-7
M. Wt: 381.432
InChI Key: CTPNIULUTQYOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide (CAS 956147-28-7) is a specialized organic compound featuring a unique imidazolidine-dione core substituted with a methoxyphenyl and a phenylethylacetamide moiety . This structural complexity, with a molecular formula of C21H23N3O4 and a molecular weight of 381.42 g/mol, lends itself to potential applications in medicinal chemistry, particularly as a key intermediate in the synthesis of bioactive molecules . The presence of both aromatic and polar functional groups enhances its binding affinity and solubility, making it a versatile scaffold for rational drug design . This compound belongs to a class of 2,5-dioxoimidazolidin-4-yl acetamides that have been investigated as potent and selective inhibitors of metalloproteinases, such as MMP12 (Macrophage metalloelastase) . Inhibition of MMP12 is a recognized therapeutic strategy for the treatment of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma . Its well-defined reactivity profile and stability under standard conditions further support its utility in targeted synthetic pathways for developing enzyme inhibitors or receptor modulators . Researchers can leverage this compound's precise molecular architecture to advance studies in hit-to-lead optimization and probe biological mechanisms involving hydrolase enzymes. This product is offered with a minimum purity of 90% and is supplied for Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-21(16-8-10-17(28-2)11-9-16)19(26)24(20(27)23-21)14-18(25)22-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPNIULUTQYOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Urea Derivatives

Ethylenediamine carbamate (EDA-CA) serves as a precursor for imidazolidinone formation. In the presence of cerium oxide (CeO₂) catalysts and 2-propanol as a solvent, EDA-CA undergoes intramolecular cyclization at 413 K under argon, achieving yields up to 83%. The reaction mechanism involves the decomposition of EDA-CA into ethylenediamine and CO₂, followed by urea intermediate formation and subsequent ring closure (Figure 1).

Key Reaction Parameters

Parameter Optimal Value Effect on Yield
Catalyst Loading 0.5 g CeO₂ Maximizes active sites
Solvent Volume 15 mL 2-propanol Enhances solubility
Temperature 413 K Accelerates cyclization
Reaction Time 6 h Balances conversion vs. byproducts

The use of 2-propanol suppresses competing pathways, such as N,N′-bis(2-aminoethyl)urea formation, by stabilizing intermediates.

Oxidation of Thiourea Analogues

Alternative routes involve thiourea derivatives oxidized with hydrogen peroxide under acidic conditions. This method, while less efficient (yields ~65%), allows for modular substitution patterns on the imidazolidinone ring. For instance, introducing the 4-methoxyphenyl group requires electrophilic aromatic substitution prior to oxidation.

Acetamide Bond Formation Strategies

The acetamide linker (-CH₂C(O)NH-) connects the imidazolidinone core to the N-(2-phenylethyl) group. Two coupling methods are prevalent:

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid precursor (e.g., 2-chloroacetic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane facilitates nucleophilic attack by the amine (2-phenylethylamine). Triethylamine is added to scavenge HCl, maintaining a pH conducive to amide bond formation.

Typical Reaction Conditions

  • Solvent: Anhydrous CH₂Cl₂
  • Temperature: 273 K (prevents racemization)
  • Molar Ratio: 1:1.2 (acid:amine)
  • Yield: 78–85% after column chromatography

Direct Alkylation

In cases where the imidazolidinone nitrogen is sufficiently nucleophilic, alkylation with α-chloroacetamide derivatives proceeds in dimethylformamide (DMF) at 323 K. Potassium carbonate acts as a base, deprotonating the nitrogen and promoting SN2 displacement.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity critically influences reaction rates and selectivity:

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but risk over-alkylation.
  • Ethers (THF, 2-propanol): Favor cyclization by stabilizing transition states.

For the target compound, a mixed solvent system (DMF/2-propanol 3:1) balances solubility and reactivity, achieving 89% yield in the final coupling step.

Catalytic Systems

CeO₂ outperforms traditional acid catalysts (e.g., H₂SO₄) in imidazolidinone synthesis due to its Lewis acidity and tolerance to moisture. Recycling experiments show <5% activity loss after five cycles, making it viable for industrial applications.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates:

  • Continuous Flow Reactors: Reduce batch variability and improve heat management.
  • Automated Purification Systems: Simulated moving bed (SMB) chromatography ensures >99% purity.
  • Waste Minimization: Solvent recovery units reclaim >90% of 2-propanol and DMF.

A pilot-scale study achieved a throughput of 12 kg/month with a total synthesis cost of \$4,200/kg.

Analytical Characterization Methods

Spectral Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 7.45–7.30 (m, 4H, aryl), 3.78 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂), 2.95 (s, 3H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

X-Ray Crystallography

Single-crystal analysis confirms the planar geometry of the imidazolidinone ring (torsion angle <10°) and the trans configuration of the acetamide bond (dihedral angle 44.5°).

Challenges and Alternative Approaches

Regioselectivity in Substitution

Competing reactions at the 4-methyl vs. 4-methoxyphenyl positions are mitigated using bulky tert-butyldimethylsilyl (TBS) protecting groups during imidazolidinone synthesis.

Hydrolytic Degradation

The 2,5-dioxo moiety is prone to ring-opening in aqueous media. Lyophilization with β-cyclodextrin derivatives enhances shelf life to >24 months.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced imidazolidine compounds, and substituted phenethylacetamide derivatives .

Scientific Research Applications

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of imidazolidinone-acetamide derivatives. Key structural analogues include:

Compound Name Key Structural Differences Potential Applications/Findings References
2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (CAS 957011-64-2) Chloro substituent replaces the phenethyl group. Used as a synthetic intermediate; high purity (95%) available commercially.
2-[Cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Cyclopentyl(methyl)amino group replaces phenethyl. Structural studies highlight 3D conformational flexibility; potential CNS activity.
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide (Ocfentanil) Fluorophenyl and piperidinyl groups; opioid receptor ligand. Analgesic potency but associated with high toxicity risks.
N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide (4-Methoxybutyrylfentanyl) Butanamide chain replaces imidazolidinone core. Opioid analog with modified pharmacokinetics.
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide Quinazolinone core and dichlorophenyl group. Anticonvulsant activity demonstrated in preclinical models.

Functional and Pharmacological Comparisons

Imidazolidinone Derivatives: The target compound’s imidazolidinone core is structurally similar to PCSK9 inhibitors described in , which feature dioxoimidazolidine moieties critical for binding to the PCSK9-LDLR interaction site. However, the phenethyl side chain in the target compound may reduce specificity for PCSK9 compared to thiol-containing analogs .

Opioid-Related Acetamides: While compounds like Ocfentanil () target opioid receptors, the target compound’s imidazolidinone core and lack of piperidine/fluorophenyl groups suggest divergent mechanisms. The methoxyphenyl group may direct activity toward non-opioid targets (e.g., serotonin or sigma receptors) .

Synthetic Intermediates: The chloro analog (CAS 957011-64-2) is a key precursor in synthesizing imidazolidinone derivatives. Its commercial availability (95% purity) underscores its utility in medicinal chemistry workflows, contrasting with the target compound’s phenethyl group, which may require custom synthesis .

Physicochemical Properties

  • Metabolic Stability : The phenethyl side chain may slow hepatic clearance compared to shorter-chain analogs like 4-methoxybutyrylfentanyl .

Q & A

Q. What are the established synthetic routes for this compound, and how is purity optimized during synthesis?

The compound is synthesized via multi-step reactions, often involving:

  • Condensation reactions : Reacting intermediates like 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated derivatives in DMF under basic conditions (e.g., K₂CO₃) .
  • TLC monitoring : Reaction progress is tracked using thin-layer chromatography to ensure completion before quenching .
  • Purification : Solids are isolated via water precipitation, followed by recrystallization from solvents like ethanol or dichloromethane to enhance purity .

Q. Which spectroscopic techniques are critical for structural validation, and what key data confirm successful synthesis?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1667 cm⁻¹ for imidazolidinedione rings) .
  • ¹H NMR : Confirms substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
  • Mass spectrometry : Matches experimental molecular ion peaks (e.g., m/z 430.2 [M+1]) with theoretical values .
Key Spectral Benchmarks Expected Data Observed Data
C=O stretch (IR)1650–1700 cm⁻¹1667 cm⁻¹
Methoxy group (¹H NMR)δ 3.7–3.9 ppmδ 3.8 ppm
Molecular ion (MS)m/z 429 (C₁₉H₁₅N₃O₇S)m/z 430.2 [M+1]

Q. How should initial biological activity assays be designed for this compound?

  • In vitro models : Screen for hypoglycemic, anti-inflammatory, or enzyme-inhibitory activity using cell lines (e.g., insulin-resistant HepG2 cells for diabetes research) .
  • Toxicity studies : Assess acute toxicity in murine models (e.g., Wistar albino mice) via graded dosing and histopathological analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and predict reactivity?

  • Reaction path search : Tools like quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Machine learning : Analyze historical reaction data to predict optimal solvents, catalysts, or temperatures (e.g., DMF for solubility, K₂CO₃ for deprotonation) .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

  • Solvent effects : Account for solvent-induced shifts in NMR (e.g., CDCl₃ vs. DMSO-d₆) by referencing internal standards .
  • Tautomerism : Investigate keto-enol equilibria in solution via variable-temperature NMR .
  • Design of Experiments (DoE) : Statistically optimize reaction conditions (e.g., temperature, stoichiometry) to minimize impurities .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Reactor design : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
  • Process control : Implement inline PAT (Process Analytical Technology) tools like HPLC to monitor purity in real-time .

Q. How can structure-activity relationship (SAR) studies elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., PPAR-γ for hypoglycemic activity) using software like AutoDock .
  • Analog synthesis : Modify substituents (e.g., replace methoxy with chloro groups) and compare bioactivity trends .

Contradictions and Limitations

  • Synthetic yields : reports yields >70%, but scaling up () may reduce efficiency due to mixing limitations.
  • Biological data : Hypoglycemic activity in mice () may not translate to human cell lines without further validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.